molecular formula C16H15N3O B12022750 (3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol

(3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12022750
M. Wt: 265.31 g/mol
InChI Key: VOJJFYFCXLYTOA-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol is an organic compound that features a pyrazole ring substituted with a pyridine and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by the functionalization of the resulting pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug discovery and development .

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, a tolyl group, and a pyrazole ring makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

[1-(4-methylphenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H15N3O/c1-12-4-6-15(7-5-12)19-10-14(11-20)16(18-19)13-3-2-8-17-9-13/h2-10,20H,11H2,1H3

InChI Key

VOJJFYFCXLYTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO

Origin of Product

United States

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